CEP-9722

概要

説明

CEP-9722は、ポリ(アデノシン二リン酸リボース)ポリメラーゼ1およびポリ(アデノシン二リン酸リボース)ポリメラーゼ2の選択的阻害剤です。これらの酵素は、DNA修復プロセスにおいて重要な役割を果たします。 これらの酵素を阻害することにより、this compoundはDNA損傷性化学療法の効果を増強するように設計されており、がん治療において有望な化合物です .

準備方法

CEP-9722の合成は、コア構造の調製から始まり、続いて様々な官能基を導入する、複数の段階を伴います。具体的な合成経路および反応条件は、企業秘密であり、公開されていません。 工業生産方法は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を含む可能性があります .

化学反応の分析

CEP-9722は、主にポリ(アデノシン二リン酸リボース)ポリメラーゼ1およびポリ(アデノシン二リン酸リボース)ポリメラーゼ2の阻害剤としての役割に関連する反応を起こします。通常の生理的条件下では、有意な酸化、還元、または置換反応を起こしません。 その反応から生成される主要な生成物は、標的酵素との相互作用に関連しており、DNA修復プロセスの阻害につながります .

科学研究への応用

This compoundは、がん治療における可能性について広く研究されています。 放射線抵抗性ヒトグリオーマ異種移植片に対して有意な放射線増感効果を示し、放射線療法との併用において貴重な化合物となっています . さらに、テモゾロミドなどの他の化学療法剤との併用で、その効果を高めることが検討されています . ポリ(アデノシン二リン酸リボース)ポリメラーゼ1およびポリ(アデノシン二リン酸リボース)ポリメラーゼ2を阻害する能力から、様々な種類の固形腫瘍の治療に有望な候補となっています .

科学的研究の応用

Cancer Treatment

Combination Therapy : CEP-9722 has been evaluated in combination with various chemotherapeutic agents, notably temozolomide. A Phase 1 clinical trial assessed the safety and maximum tolerated dose (MTD) of this compound when administered alongside temozolomide in patients with advanced solid tumors. The trial found that the MTD was 750 mg/day, with common treatment-related adverse events including nausea and diarrhea .

Efficacy in Specific Cancers :

- Urothelial Carcinoma : In preclinical studies, this compound demonstrated dose-dependent antitumor activity in urothelial carcinoma xenografts, suggesting potential for further clinical exploration in this type of cancer .

- Non-Small Cell Lung Cancer (NSCLC) : Recent research has begun to explore the efficacy of this compound in NSCLC when combined with other agents targeting ferroptosis-related biomarkers .

Preclinical Studies

Preclinical studies have established the effectiveness of this compound across various cancer types:

- Ovarian Cancer : Demonstrated inhibition of cell growth and increased sensitivity to chemotherapy .

- Colon Cancer : Shown to enhance the effects of DNA-damaging agents, indicating its role as a potential therapeutic adjunct .

- Glioma : Exhibited significant antitumor activity in glioma models, highlighting its versatility as a treatment option .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Combination Agent | MTD (mg/day) | Common Adverse Events | Patient Population |

|---|---|---|---|---|

| Phase 1 | Temozolomide | 750 | Nausea, Diarrhea | Advanced solid tumors |

| Preclinical | Cisplatin | Not specified | Not reported | Urothelial carcinoma xenografts |

| Preclinical | Gemcitabine | Not specified | Not reported | Advanced solid tumors or mantle cell lymphoma |

Case Study 1: Efficacy in Advanced Solid Tumors

A multicenter trial involving patients with advanced solid tumors assessed the safety and pharmacodynamics of this compound combined with temozolomide. The study reported that 92% of participants experienced treatment-related adverse events, primarily grade 1 or 2 . One patient with melanoma achieved a partial response at the maximum dose tested.

Case Study 2: Urothelial Carcinoma

In a study examining the effects of this compound on urothelial carcinoma cell lines and xenografts, it was found that treatment led to significant increases in apoptosis markers and reduced tumor viability compared to controls. This suggests that this compound could be an effective treatment option for patients with resistant forms of this cancer .

作用機序

CEP-9722は、ポリ(アデノシン二リン酸リボース)ポリメラーゼ1およびポリ(アデノシン二リン酸リボース)ポリメラーゼ2を阻害することにより効果を発揮します。これらの酵素は、DNA損傷に応答して活性化され、DNA修復プロセスにおいて重要な役割を果たします。 これらの酵素を阻害することにより、this compoundはDNA損傷の修復を阻止し、放射線や化学療法などのDNA損傷剤に対するがん細胞の感受性を高めます .

類似化合物との比較

CEP-9722は、オラパリブ、ルカパリブ、ニラパリブなどの他のポリ(アデノシン二リン酸リボース)ポリメラーゼ阻害剤に似ています。 this compoundは、放射線増感効果と他の化学療法剤との併用可能性という点で、ユニークな特性を示しています . これらの特性は、既存のポリ(アデノシン二リン酸リボース)ポリメラーゼ阻害剤の兵器庫への貴重な追加となります。

ご不明な点がございましたら、お気軽にお問い合わせください!

生物活性

CEP-9722 is a selective inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2, which are crucial enzymes involved in DNA repair mechanisms. This compound has garnered attention for its potential to enhance the efficacy of DNA-damaging chemotherapies, particularly in the context of solid tumors. This article explores the biological activity of this compound, summarizing key research findings, clinical studies, and its pharmacodynamics.

PARP Inhibition : this compound inhibits PARP-1 and PARP-2 enzymes, which play significant roles in the repair of DNA strand breaks. By inhibiting these enzymes, this compound prevents the repair of damaged DNA in cancer cells, leading to increased cellular apoptosis when combined with chemotherapeutic agents like temozolomide and irinotecan .

Phase 1 Dose-Escalation Study

A pivotal study assessed the safety, maximum tolerated dose (MTD), and pharmacokinetics of this compound in combination with temozolomide for patients with solid tumors.

- Study Design : Participants received a 14-day cycle of this compound followed by 28-day cycles of combination therapy. The initial dose was set at 150 mg/day, escalating to a maximum of 1,000 mg/day.

- Results :

- MTD : Established at 750 mg/day due to dose-limiting toxicities such as asthenia and weight loss at higher doses.

- Adverse Events : 92% of patients experienced treatment-related adverse events (TRAEs), primarily grade 1 or 2, including nausea (46%), diarrhea (27%), and vomiting (27%) .

- Efficacy : One patient with melanoma achieved a partial response at the highest dose level .

Table 1: Treatment-Related Adverse Events During Cycle 1

| TRAE | 150 mg | 300 mg | 500 mg | 750 mg | 1000 mg | Total (%) |

|---|---|---|---|---|---|---|

| Nausea | 0 | 1 (17) | 1 (33) | 8 (73) | 2 (67) | 12 (46) |

| Diarrhea | 0 | 0 | 0 | 5 (45) | 2 (67) | 7 (27) |

| Vomiting | 0 | 1 (17) | 0 | 4 (36) | 2 (67) | 7 (27) |

| Asthenia | 0 | 1 (17) | 0 | 3 (27) | 1 (33) | 5 (19) |

| Fatigue | 1 (33) | 1 (17) | 0 | 2 (18) | 0 | 4 (15) |

Preclinical Findings

In preclinical studies, this compound demonstrated significant chemosensitization effects:

- Xenograft Models : In vivo studies showed that this compound combined with temozolomide or irinotecan resulted in tumor growth inhibition of RG2 glioma tumors by approximately 60% and HT29 colon cancer tumors by 80% , compared to monotherapy treatments .

- Cell Cycle Effects : Flow cytometric analyses indicated that this compound modulates the cell cycle, increasing the fraction of cells arrested in the G2-M phase and enhancing apoptosis rates in treated tumor cells .

Recent Research Developments

Recent studies have explored novel combinations involving this compound:

特性

CAS番号 |

916574-83-9 |

|---|---|

分子式 |

C24H26N4O3 |

分子量 |

418.5 g/mol |

IUPAC名 |

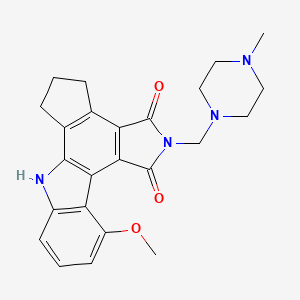

14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |

InChI |

InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3 |

InChIキー |

CTLOSZHDGZLOQE-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |

正規SMILES |

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |

外観 |

Solid powder |

Key on ui other cas no. |

916574-83-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CEP-9722; CEP 9722; CEP9722 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。